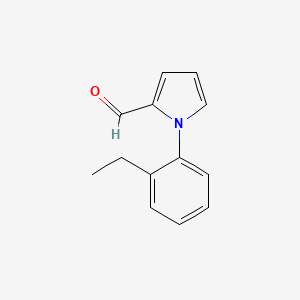

1-(2-ethylphenyl)-1H-pyrrole-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It can include starting materials, reaction conditions, catalysts, and yields .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include reaction mechanisms, reaction conditions, and the products formed .Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and spectral data .Applications De Recherche Scientifique

π-Stacking Interaction-Controlled Asymmetric Synthesis

This compound can be used in π-stacking interaction-controlled asymmetric synthesis . The π-stacking interaction is one of the most important intramolecular and intermolecular noncovalent interactions in organic chemistry. It plays an important role in stabilizing some structures and transition states in certain reactions via both intramolecular and intermolecular interactions, facilitating different selectivities, such as chemo-, regio-, and stereoselectivities .

Auxiliary-Induced Asymmetric Synthesis

It can also be used in auxiliary-induced asymmetric synthesis . This involves the use of auxiliaries like cyclohexane-based arenecarbonyl, arylacetyl, N -arylcarboxamide, and aryl carboxylate auxiliaries; 4-aryl/arylmethyloxazolidinone-based auxiliaries; axial chirality auxiliaries; natural product-based auxiliaries, and so on .

Kinetic Resolution

The compound can be used in kinetic resolution . This is a method used in organic chemistry to separate racemic compounds into their enantiomers .

Visible Light-Promoted Oxidative Cross-Coupling

“1-(2-ethylphenyl)-1H-pyrrole-2-carbaldehyde” can be used in visible light-promoted oxidative cross-coupling of alcohols to esters . This methodology can be carried out using sunlight or artificial visible light as a solar simulator or a blue LED source .

Biological Response Modifiers for Breast Cancer Therapy

Asymmetric Synthesis of Helicenes and Heterohelicenes

The compound can be used in the asymmetric synthesis of helicenes and heterohelicenes . These are a type of organic compound with a helical structure .

Multilayer 3D Chiral Molecules

It can also be used in the synthesis of multilayer 3D chiral molecules . These are molecules that cannot be superimposed on their mirror images .

Stabilization of Biological Macromolecules

The compound can play various important roles in diverse phenomena, including the stabilization of biological macromolecules, such as the helical structures of DNA and tertiary structures of proteins, even the complexation of biomolecules and small organic compounds .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(2-ethylphenyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-2-11-6-3-4-8-13(11)14-9-5-7-12(14)10-15/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGSQLYSZHEYHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C=CC=C2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate](/img/structure/B3013991.png)

![(1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B3013992.png)

![N-(5-chloro-2-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3013999.png)

![(1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B3014002.png)

![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3014005.png)

![Methyl 4-(2-(isopropylthio)-8,8-dimethyl-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl)benzoate](/img/structure/B3014011.png)